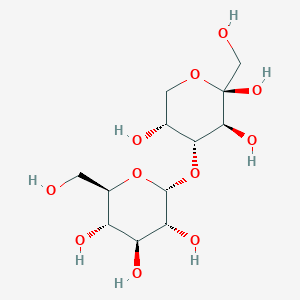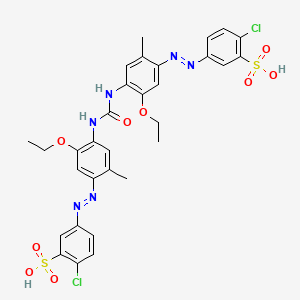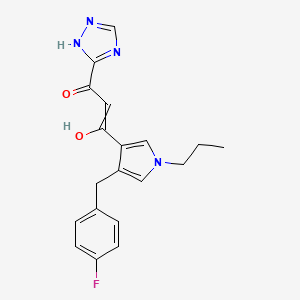
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of fluorophenyl, pyrrole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions One common approach is the use of metal-catalyzed reactions, which are known for their efficiency and selectivityThe triazole moiety can be introduced via a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other propenone derivatives and molecules containing fluorophenyl, pyrrole, and triazole moieties. Examples include:
- 2-Propen-1-one, 1-(4-fluorophenyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(4-((4-chlorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
280571-25-7 |
|---|---|
Molecular Formula |
C19H19FN4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-1-propylpyrrol-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19FN4O2/c1-2-7-24-10-14(8-13-3-5-15(20)6-4-13)16(11-24)17(25)9-18(26)19-21-12-22-23-19/h3-6,9-12,25H,2,7-8H2,1H3,(H,21,22,23) |
InChI Key |
SWBXQZPDSUAFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=C1)C(=CC(=O)C2=NC=NN2)O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


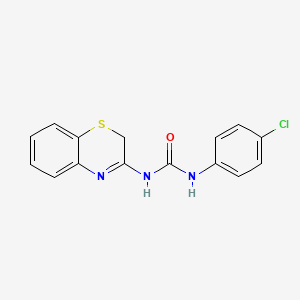
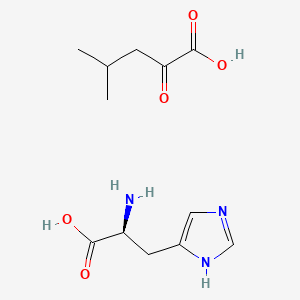


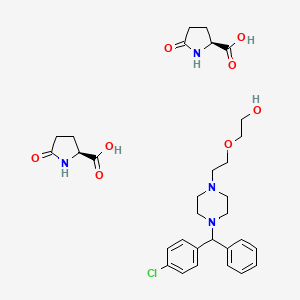
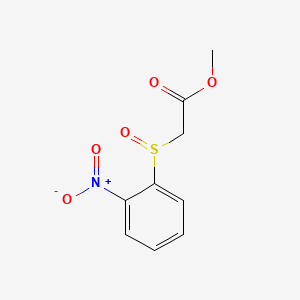
![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
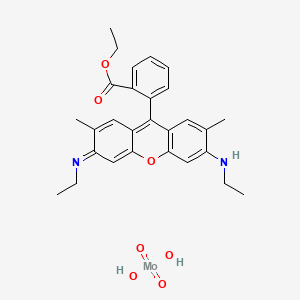
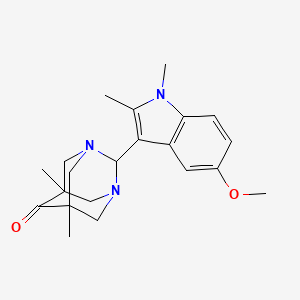
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
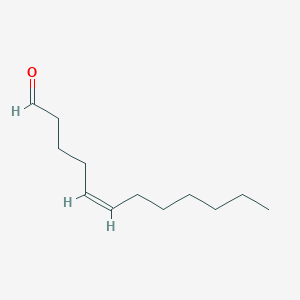
![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
